molecular formula C9H7Br2NO B2791114 5-bromoquinolin-7-ol hydrobromide CAS No. 2413899-65-5

5-bromoquinolin-7-ol hydrobromide

Cat. No.: B2791114
CAS No.: 2413899-65-5
M. Wt: 304.969
InChI Key: NKONTWGNWWBPQV-UHFFFAOYSA-N
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Description

5-Bromoquinolin-7-ol hydrobromide is a quinoline derivative featuring a bromine atom at the 5-position and a hydroxyl group at the 7-position of the quinoline ring. As a hydrobromide salt, it exhibits enhanced water solubility compared to its free base form, a characteristic common to hydrobromide salts due to their ionic nature .

Properties

IUPAC Name

5-bromoquinolin-7-ol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO.BrH/c10-8-4-6(12)5-9-7(8)2-1-3-11-9;/h1-5,12H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCYDSPCBAFMIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2Br)O)N=C1.Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2413899-65-5
Record name 5-bromoquinolin-7-ol hydrobromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromoquinolin-7-ol hydrobromide typically involves the bromination of quinolin-7-ol. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in a solvent such as chloroform. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromoquinolin-7-ol hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-bromoquinolin-7-ol hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-bromoquinolin-7-ol hydrobromide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Comparison with Similar Quinoline Derivatives

Positional Isomerism

  • 5-Bromoquinolin-7-ol Hydrobromide: Bromine at position 5, hydroxyl at position 7, with a hydrobromide counterion.
  • 5-Bromo-8-hydroxyquinoline-7-carboxylic Acid: Bromine at position 5, hydroxyl at position 8, and a carboxylic acid at position 7 .

Functional Group Variations

  • The hydrobromide salt in the target compound enhances polarity and solubility compared to neutral analogs.

Physicochemical Properties

Property This compound 7-Bromoquinolin-5-ol 5-Bromo-8-hydroxyquinoline-7-carboxylic Acid
Molecular Formula C₉H₇Br₂NO C₉H₆BrNO C₁₀H₆BrNO₃
Molecular Weight (g/mol) 305.01 224.06 268.07
Solubility High (water, due to HBr salt) Moderate (polar solvents) High (water, due to -COOH)
Key Features Ionic, water-soluble Fluorescence potential Metal chelation, antimicrobial activity

Pharmaceutical Relevance

  • This compound: Likely used in drug synthesis for improved bioavailability. Hydrobromide salts are common in APIs for enhanced stability and solubility .
  • 7-Bromoquinolin-5-ol: Investigated for fluorescence applications and as a scaffold in medicinal chemistry .
  • 5-Bromo-8-hydroxyquinoline-7-carboxylic Acid: Utilized in metal chelation and antimicrobial agent development .

Data Tables Summarizing Key Attributes

Table 1: Structural and Functional Comparison

Compound Substituent Positions Functional Groups Salt Form
This compound Br (5), OH (7) Hydroxyl, Bromine Hydrobromide
7-Bromoquinolin-5-ol Br (7), OH (5) Hydroxyl, Bromine None
5-Bromo-8-hydroxyquinoline-7-carboxylic Acid Br (5), OH (8), COOH (7) Carboxylic acid, Hydroxyl, Bromine None

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